Undec-10-enoyl benzenecarboperoxoate
Description
Undec-10-enoyl benzenecarboperoxoate is an organic peroxide ester characterized by a benzenecarboperoxoate core (C₆H₅C(O)O–O–) substituted with an undec-10-enoyl group (CH₂=CH(CH₂)₈CO–). This structure confers both peroxidic reactivity and lipophilicity due to the long unsaturated hydrocarbon chain. Such compounds are typically used as radical initiators in polymerization reactions or crosslinking agents in materials science.
Properties
CAS No. |
116577-32-3 |
|---|---|
Molecular Formula |
C18H24O4 |
Molecular Weight |
304.4 g/mol |
IUPAC Name |
undec-10-enoyl benzenecarboperoxoate |
InChI |
InChI=1S/C18H24O4/c1-2-3-4-5-6-7-8-12-15-17(19)21-22-18(20)16-13-10-9-11-14-16/h2,9-11,13-14H,1,3-8,12,15H2 |
InChI Key |
UPMYPJGSCUKJJG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCCCCCCC(=O)OOC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of undec-10-enoyl benzenecarboperoxoate typically involves the reaction of undec-10-enoyl chloride with benzenecarboperoxoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include thionyl chloride and triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Undec-10-enoyl benzenecarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols .
Scientific Research Applications
Undec-10-enoyl benzenecarboperoxoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of undec-10-enoyl benzenecarboperoxoate involves its interaction with specific molecular targets. The compound can act as an oxidizing agent, leading to the formation of reactive oxygen species that can interact with cellular components. This mechanism is similar to that of other peroxo compounds, which are known to induce oxidative stress in biological systems .
Comparison with Similar Compounds
Comparison with Similar Benzenecarboperoxoate Derivatives
Structural and Functional Analogues
Key analogs include tert-butyl benzenecarboperoxoate (TBPB), tert-hexyl benzenecarboperoxoate , and benzoyl peroxide (BPO). The substituent groups significantly influence reactivity, stability, and toxicity (Table 1).
Table 1: Comparative Properties of Benzenecarboperoxoate Derivatives
Reactivity and Stability
- Undec-10-enoyl substitution: The long unsaturated chain may enhance solubility in nonpolar media but reduce thermal stability compared to tert-butyl or tert-hexyl derivatives. The double bond could participate in secondary reactions (e.g., Michael addition), altering initiation efficiency .
- tert-Butyl vs. tert-Hexyl : Branched alkyl groups improve steric protection of the peroxide bond, enhancing stability. tert-Hexyl derivatives exhibit higher environmental toxicity (LC₅₀ = 2.5 mg/L in fish) compared to tert-butyl analogs .
Toxicity and Regulatory Considerations
- Environmental Impact: tert-Hexyl derivatives are classified as hazardous to aquatic life (Chronic Category 2) . Undec-10-enoyl’s long alkenoyl chain may increase bioaccumulation, though empirical data are lacking.
- Regulatory Status : Polymers incorporating tert-Bu benzenecarboperoxoate are prohibited in certain jurisdictions due to persistence and toxicity concerns .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
